molecular formula C21H16BrN3OS2 B14965627 3-Amino-N-(4-bromophenyl)-4-(2-thienyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridine-2-carboxamide

3-Amino-N-(4-bromophenyl)-4-(2-thienyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridine-2-carboxamide

Cat. No.: B14965627
M. Wt: 470.4 g/mol
InChI Key: LFTYATFODZOPKV-UHFFFAOYSA-N
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Description

3-Amino-N-(4-bromophenyl)-4-(2-thienyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a combination of aromatic and heterocyclic rings, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(4-bromophenyl)-4-(2-thienyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridine-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Common reagents used in these reactions include bromine, thiophene, and various amines. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures the efficient production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(4-bromophenyl)-4-(2-thienyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the thiophene ring to sulfoxides or sulfones.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Halogenation or alkylation of the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, and halogenated or alkylated analogs.

Scientific Research Applications

3-Amino-N-(4-bromophenyl)-4-(2-thienyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridine-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-N-(4-bromophenyl)-4-(2-thienyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, inhibiting or activating specific biochemical pathways, and modulating cellular processes. The exact mechanism may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic compounds with aromatic and thiophene rings, such as:

  • 3-Amino-4-(2-thienyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridine-2-carboxamide
  • N-(4-bromophenyl)-4-(2-thienyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridine-2-carboxamide

Uniqueness

The uniqueness of 3-Amino-N-(4-bromophenyl)-4-(2-thienyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridine-2-carboxamide lies in its specific combination of functional groups and ring structures, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H16BrN3OS2

Molecular Weight

470.4 g/mol

IUPAC Name

6-amino-N-(4-bromophenyl)-8-thiophen-2-yl-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-5-carboxamide

InChI

InChI=1S/C21H16BrN3OS2/c22-11-6-8-12(9-7-11)24-20(26)19-18(23)17-16(15-5-2-10-27-15)13-3-1-4-14(13)25-21(17)28-19/h2,5-10H,1,3-4,23H2,(H,24,26)

InChI Key

LFTYATFODZOPKV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N=C3C(=C2C4=CC=CS4)C(=C(S3)C(=O)NC5=CC=C(C=C5)Br)N

Origin of Product

United States

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